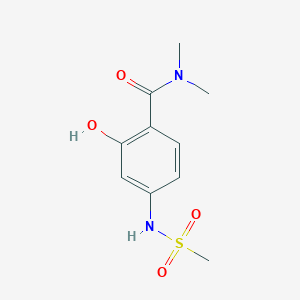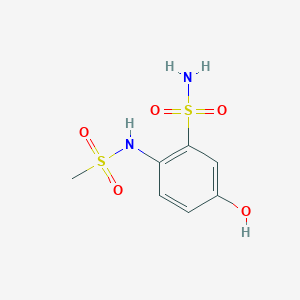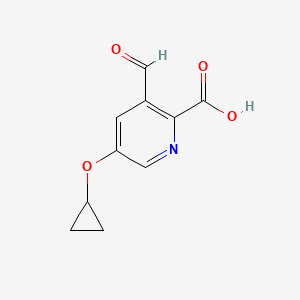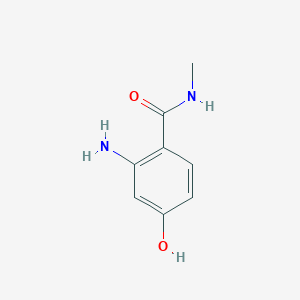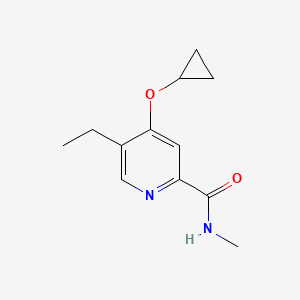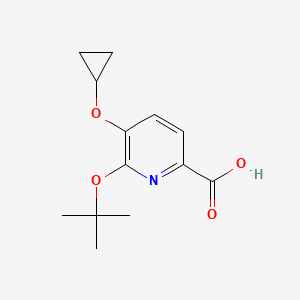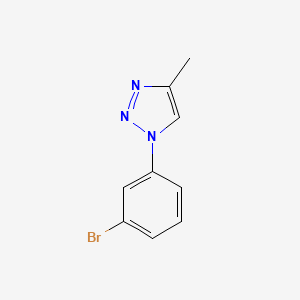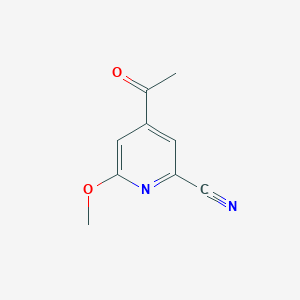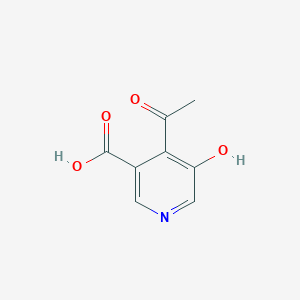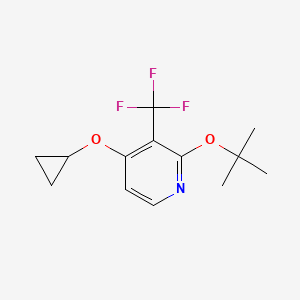
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.341 g/mol . This compound is characterized by a tert-butyl group, a cyclopropoxy group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves several steps. One common synthetic route includes the reaction of 3-tert-butyl-5-hydroxy-N,N-dimethylpyridin-2-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
3-Tert-butyl-5-hydroxy-N,N-dimethylpyridin-2-amine: This compound has a hydroxyl group instead of a cyclopropoxy group, leading to different chemical properties and reactivity.
3-Tert-butyl-5-methoxy-N,N-dimethylpyridin-2-amine: The presence of a methoxy group instead of a cyclopropoxy group results in variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)12-8-11(17-10-6-7-10)9-15-13(12)16(4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
DUJKPGMIKPPILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



